molecular formula C21H18ClFN2O5 B5499523 (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5499523
M. Wt: 432.8 g/mol
InChI Key: WUOGHMLERKECHY-OVCLIPMQSA-N
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Description

(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-5-methoxy-4-(propan-2-yloxy)benzaldehyde with 1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of its functional groups on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione include:

  • (5E)-3-(2-Chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
  • (5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O5/c1-11(2)30-18-16(22)9-12(10-17(18)29-3)8-15-19(26)24-21(28)25(20(15)27)14-6-4-13(23)5-7-14/h4-11H,1-3H3,(H,24,26,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGHMLERKECHY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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